2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Description
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure It consists of a propanamide backbone with two aromatic rings substituted with methyl groups and connected through an ether linkage
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-17(8-6-13)12-20-19(21)16(4)22-18-10-14(2)9-15(3)11-18/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDHJSCBZOXZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide typically involves the reaction of 3,5-dimethylphenol with 1-bromo-3-chloropropane to form 3,5-dimethylphenoxypropane. This intermediate is then reacted with 4-methylbenzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethoxy-4-methylphenoxy)ethanol: Similar structure but with methoxy groups instead of methyl groups.
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide is unique due to its specific substitution pattern and the presence of both ether and amide functionalities. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide is an organic compound notable for its complex structure and potential biological activities. The compound features a propanamide backbone, with two aromatic rings that are substituted with methyl groups and connected through an ether linkage. This unique configuration may contribute to its biological properties, which are currently under investigation in various research contexts.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 295.39 g/mol |
| InChI Key | InChI=1S/C19H23NO2/c1-13-5-7-17(8-6-13)12-20-19(21)16(4)22-18-10-14(2)9-15(3)11-18/h5-11,16H,12H2,1-4H3,(H,20,21) |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise pathways and targets remain an area of active research.
Potential Biological Effects
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
- Cytotoxic Effects : Some analogs related to this compound have been evaluated for their cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
Antioxidant Activity
A study on related compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH radical scavenging). While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
Cytotoxicity in Cancer Research
In vitro studies have been conducted on similar compounds where they were tested against B16F10 murine melanoma cells. The results indicated that certain analogs did not show cytotoxicity at concentrations below 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further exploration in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
